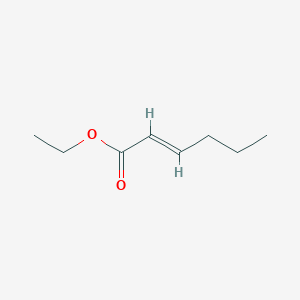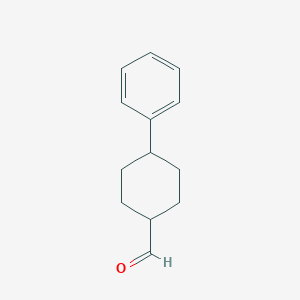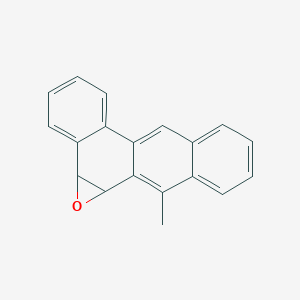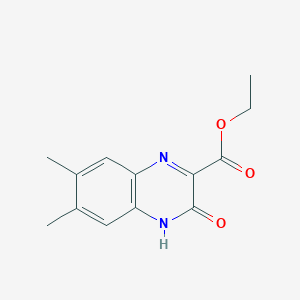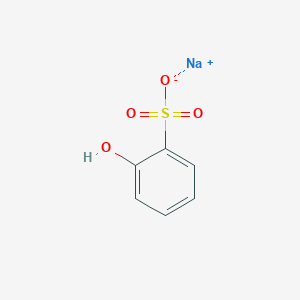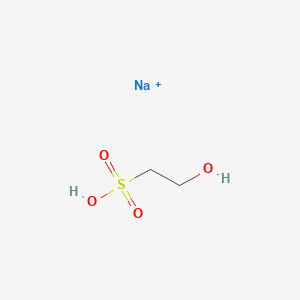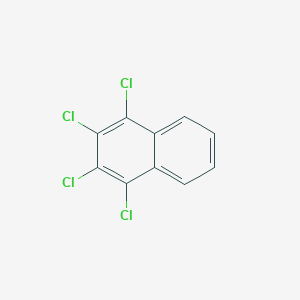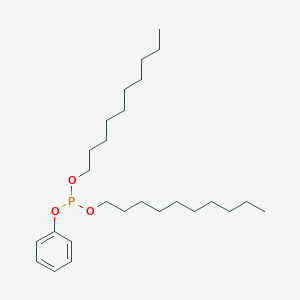
Didecyl phenyl phosphite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Didecyl phenyl phosphite, commonly known as DDPP, is an organophosphorus compound that is widely used in various scientific research applications. It is a colorless to pale yellow liquid that has a molecular weight of 500.91 g/mol and a boiling point of 380°C. DDPP is a stable and non-corrosive compound that is highly soluble in organic solvents.
Wirkmechanismus
DDPP acts as an antioxidant by scavenging free radicals that can cause oxidative damage to cells and tissues. It also acts as a flame retardant by inhibiting the combustion process and reducing the spread of flames. DDPP is a versatile compound that can provide multiple benefits in various applications.
Biochemische Und Physiologische Effekte
DDPP has been shown to have low toxicity in animal studies. It is rapidly metabolized and excreted from the body, with no accumulation in tissues. DDPP has been shown to have no significant effects on the immune system, reproductive system, or nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
DDPP is a stable compound that can be easily synthesized and stored. It has low toxicity and can be safely handled in a laboratory setting. However, DDPP is not suitable for use in aqueous solutions, as it is insoluble in water. It is also not suitable for use in applications that require high-temperature stability, as it has a relatively low boiling point.
Zukünftige Richtungen
There are several future directions for research on DDPP. One area of interest is the development of new synthesis methods that can improve the yield and purity of DDPP. Another area of interest is the investigation of the potential use of DDPP as a drug delivery agent, as it has been shown to have low toxicity and good solubility in organic solvents. Additionally, research can be conducted to explore the potential use of DDPP as a flame retardant in new materials and applications.
Synthesemethoden
DDPP can be synthesized by reacting phenol with decyl alcohol and phosphorus trichloride. The reaction yields DDPP and hydrogen chloride as a byproduct. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
DDPP is widely used in scientific research as a stabilizer for polymers, antioxidants, and flame retardants. It is also used as a processing aid in the production of plastics and rubber. DDPP is a versatile compound that has found applications in a wide range of industries, including the automotive, construction, and electronics sectors.
Eigenschaften
CAS-Nummer |
1254-78-0 |
|---|---|
Produktname |
Didecyl phenyl phosphite |
Molekularformel |
C26H47O3P |
Molekulargewicht |
438.6 g/mol |
IUPAC-Name |
didecyl phenyl phosphite |
InChI |
InChI=1S/C26H47O3P/c1-3-5-7-9-11-13-15-20-24-27-30(29-26-22-18-17-19-23-26)28-25-21-16-14-12-10-8-6-4-2/h17-19,22-23H,3-16,20-21,24-25H2,1-2H3 |
InChI-Schlüssel |
NMAKPIATXQEXBT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCOP(OCCCCCCCCCC)OC1=CC=CC=C1 |
Kanonische SMILES |
CCCCCCCCCCOP(OCCCCCCCCCC)OC1=CC=CC=C1 |
Color/Form |
NEARLY WATER-WHITE LIQUID |
Dichte |
0.940 @ 25 °C/15.5 °C |
Flammpunkt |
425 °F, OC |
melting_point |
BELOW 0 °C |
Andere CAS-Nummern |
1254-78-0 |
Piktogramme |
Irritant; Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



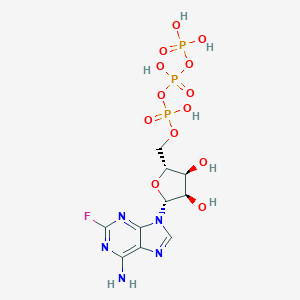
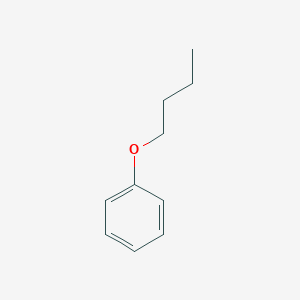
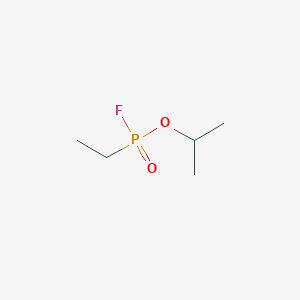
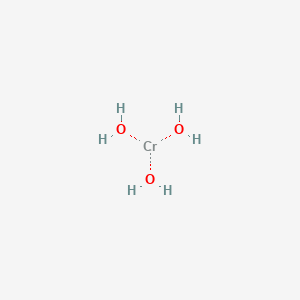

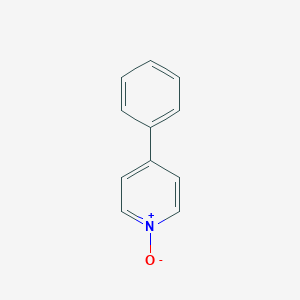
![Diethyl 4,4'-[hexamethylenebis(oxy)]dibenzimidate](/img/structure/B75290.png)
